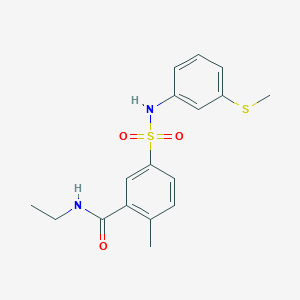
N-benzyl-2-methoxy-5-(4-phenylpiperazine-1-carbonyl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-2-methoxy-5-(4-phenylpiperazine-1-carbonyl)benzene-1-sulfonamide, also known as BPPS, is a chemical compound with potential therapeutic applications. This sulfonamide derivative has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
科学研究应用
N-benzyl-2-methoxy-5-(4-phenylpiperazine-1-carbonyl)benzene-1-sulfonamide has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and cardiovascular diseases. In neuroscience, N-benzyl-2-methoxy-5-(4-phenylpiperazine-1-carbonyl)benzene-1-sulfonamide has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, N-benzyl-2-methoxy-5-(4-phenylpiperazine-1-carbonyl)benzene-1-sulfonamide has been studied for its potential as a chemotherapeutic agent, as it has been shown to inhibit the growth of certain cancer cell lines. In cardiovascular diseases, N-benzyl-2-methoxy-5-(4-phenylpiperazine-1-carbonyl)benzene-1-sulfonamide has been studied for its potential as a vasodilator and antihypertensive agent.
作用机制
The mechanism of action of N-benzyl-2-methoxy-5-(4-phenylpiperazine-1-carbonyl)benzene-1-sulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. N-benzyl-2-methoxy-5-(4-phenylpiperazine-1-carbonyl)benzene-1-sulfonamide has been shown to inhibit the activity of monoamine oxidase A and B, which are enzymes involved in the metabolism of neurotransmitters such as serotonin and dopamine. N-benzyl-2-methoxy-5-(4-phenylpiperazine-1-carbonyl)benzene-1-sulfonamide has also been shown to inhibit the binding of ligands to the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
N-benzyl-2-methoxy-5-(4-phenylpiperazine-1-carbonyl)benzene-1-sulfonamide has been shown to have various biochemical and physiological effects. In animal models, N-benzyl-2-methoxy-5-(4-phenylpiperazine-1-carbonyl)benzene-1-sulfonamide has been shown to decrease anxiety-like behavior and increase locomotor activity. N-benzyl-2-methoxy-5-(4-phenylpiperazine-1-carbonyl)benzene-1-sulfonamide has also been shown to decrease the levels of corticosterone, a hormone involved in the stress response. In cancer cell lines, N-benzyl-2-methoxy-5-(4-phenylpiperazine-1-carbonyl)benzene-1-sulfonamide has been shown to induce apoptosis, or programmed cell death.
实验室实验的优点和局限性
N-benzyl-2-methoxy-5-(4-phenylpiperazine-1-carbonyl)benzene-1-sulfonamide has several advantages for lab experiments, including its low toxicity and high solubility in water. However, N-benzyl-2-methoxy-5-(4-phenylpiperazine-1-carbonyl)benzene-1-sulfonamide has some limitations, including its low stability at high temperatures and its limited availability.
未来方向
There are several future directions for the study of N-benzyl-2-methoxy-5-(4-phenylpiperazine-1-carbonyl)benzene-1-sulfonamide. One direction is to further investigate the mechanism of action of N-benzyl-2-methoxy-5-(4-phenylpiperazine-1-carbonyl)benzene-1-sulfonamide, particularly its effects on neurotransmitter metabolism and receptor binding. Another direction is to study the potential therapeutic applications of N-benzyl-2-methoxy-5-(4-phenylpiperazine-1-carbonyl)benzene-1-sulfonamide in other fields, such as immunology and infectious diseases. Additionally, the development of more efficient synthesis methods for N-benzyl-2-methoxy-5-(4-phenylpiperazine-1-carbonyl)benzene-1-sulfonamide could lead to increased availability and lower costs for researchers.
合成方法
N-benzyl-2-methoxy-5-(4-phenylpiperazine-1-carbonyl)benzene-1-sulfonamide can be synthesized using various methods, including the reaction of 2-methoxy-5-nitrobenzenesulfonamide with benzylamine and 4-phenylpiperazine-1-carboxylic acid, followed by reduction with iron powder. Another method involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with benzylamine and 4-phenylpiperazine-1-carboxylic acid, followed by the addition of thionyl chloride and triethylamine. The resulting compound is then treated with sodium methoxide to obtain N-benzyl-2-methoxy-5-(4-phenylpiperazine-1-carbonyl)benzene-1-sulfonamide.
属性
IUPAC Name |
N-ethyl-2-methyl-5-[(3-methylsulfanylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-4-18-17(20)16-11-15(9-8-12(16)2)24(21,22)19-13-6-5-7-14(10-13)23-3/h5-11,19H,4H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWFBJOJURFPQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-methyl-5-{[3-(methylsulfanyl)phenyl]sulfamoyl}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

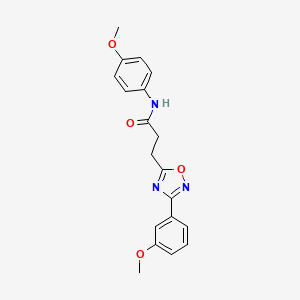




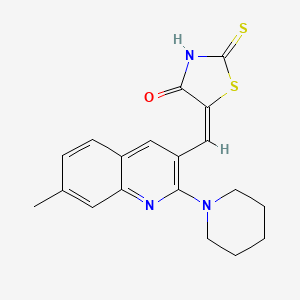
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7711610.png)

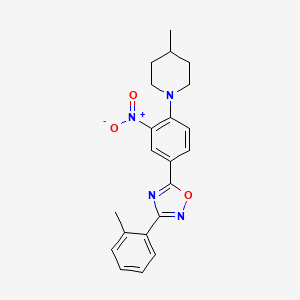



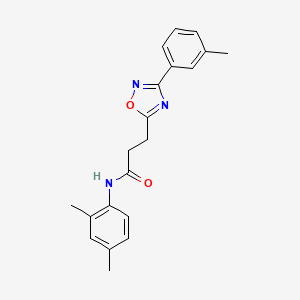
![4-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7711637.png)